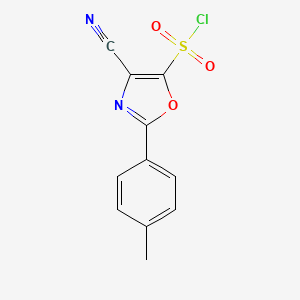

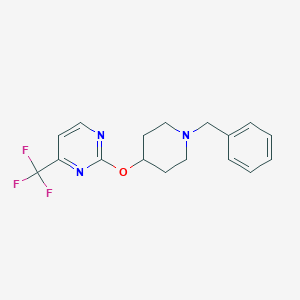

![molecular formula C18H19N5O2 B2361068 1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879455-65-9](/img/structure/B2361068.png)

1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Imidazole compounds can be synthesized through various methods. One such method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis

Imidazole compounds have a unique structure with two nitrogen atoms. Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación

Anticancer Activity

Imidazo[2,1-f]purine derivatives have shown promise as potential anticancer agents. Researchers have explored their ability to inhibit cancer cell growth, induce apoptosis, and interfere with key signaling pathways. These compounds may serve as leads for developing novel chemotherapeutic drugs .

Antiviral Properties

Imidazo[2,1-f]purines exhibit antiviral activity against certain viruses. Their mechanism of action involves interfering with viral replication or entry into host cells. These compounds could be valuable in combating viral infections, including emerging pathogens .

Anti-Inflammatory Effects

Studies suggest that imidazo[2,1-f]purines possess anti-inflammatory properties. They modulate immune responses, inhibit pro-inflammatory cytokines, and reduce tissue damage. Such effects make them potential candidates for treating inflammatory diseases .

Antibacterial Agents

Imidazo[2,1-f]purines have demonstrated antibacterial activity against various strains. Researchers have investigated their potential as alternatives to conventional antibiotics. These compounds may help address the growing problem of antimicrobial resistance .

Neuroprotective Potential

The neuroprotective effects of imidazo[2,1-f]purines have intrigued scientists. They may enhance neuronal survival, reduce oxidative stress, and modulate neurotransmitter systems. These properties could be relevant in neurodegenerative disease research .

Drug Design and Synthesis

Imidazo[2,1-f]purines serve as versatile building blocks in drug design. Medicinal chemists use them to create novel compounds with specific pharmacological profiles. By modifying the imidazo[2,1-f]purine scaffold, researchers can tailor properties for targeted therapies .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4,7,8-trimethyl-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-11-12(2)23-14-15(21(3)18(25)20-16(14)24)19-17(23)22(11)10-9-13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3,(H,20,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLLYRXQDFOXIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)NC3=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-methyl-N-phenethyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2360987.png)

![1-Phenyl-3-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-2-ol](/img/structure/B2360990.png)

![2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2360999.png)

![N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide](/img/structure/B2361001.png)

![N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B2361004.png)

![5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine](/img/structure/B2361007.png)